molecular formula C21H13Cl2NOS B11784827 N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B11784827
M. Wt: 398.3 g/mol
InChI Key: DOODRGSGQQGBFP-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a 3,6-dichloro-substituted benzo[b]thiophene core linked via an amide bond to a [1,1'-biphenyl]-2-yl group.

Properties

Molecular Formula

C21H13Cl2NOS

Molecular Weight

398.3 g/mol

IUPAC Name

3,6-dichloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H13Cl2NOS/c22-14-10-11-16-18(12-14)26-20(19(16)23)21(25)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,(H,24,25)

InChI Key

DOODRGSGQQGBFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Cinnamic Acid Derivatives

A nickel-catalyzed Suzuki–Miyaura cross-coupling facilitates the formation of the benzo[b]thiophene skeleton. Starting from 3-chloro-2-methoxycarbonylbenzo[b]thiophene, sequential chlorination at the 6-position is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0°C. Demethylation of the ester group with aqueous HCl yields the carboxylic acid (Fig. 1A).

Reaction Conditions:

  • Catalyst: NiCl₂(dppe) (5 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/water (3:1)

  • Yield: 78–82%

Alternative Halogenation Pathways

Electrophilic aromatic substitution using Cl₂ gas in the presence of FeCl₃ enables direct chlorination of benzo[b]thiophene-2-carboxylic acid. However, this method risks over-chlorination, necessitating careful stoichiometric control.

Preparation of [1,1'-Biphenyl]-2-Amine

Ullmann Coupling for Biphenyl Formation

Copper-mediated coupling of 2-nitroiodobenzene with phenylboronic acid under aerobic conditions generates 2-nitro-1,1'-biphenyl, which is reduced to the amine using H₂/Pd-C.

Optimized Protocol:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMF

  • Temperature: 110°C

  • Nitro Reduction: H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C

  • Overall Yield: 65%

Suzuki–Miyaura Cross-Coupling

A palladium-catalyzed coupling between 2-iodoaniline and phenylboronic acid offers a one-step route (Fig. 1B).

Conditions:

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Yield: 72%

Amide Bond Formation: Coupling Strategies

Acid Chloride Intermediate

Activation of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) produces the corresponding acid chloride, which reacts with [1,1'-biphenyl]-2-amine in dichloromethane with triethylamine as a base.

Procedure:

  • Activation: Reflux carboxylic acid (1 eq) with SOCl₂ (3 eq) for 2 h.

  • Coupling: Add amine (1.1 eq) and Et₃N (2 eq) at 0°C, warm to 25°C, stir for 12 h.

  • Yield: 85–90%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in THF achieves milder conditions (Fig. 1C).

Conditions:

  • Coupling Agents: EDC (1.2 eq), HOBt (1.2 eq)

  • Solvent: THF

  • Temperature: 0°C → 25°C

  • Reaction Time: 24 h

  • Yield: 88%

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 7.74–6.95 (m, 13H, aromatic), 6.59 (s, 1H, thiophene), 4.16 (k, 1H), 3.86 (d, 1H), 3.19 (dd, 2H), 10.23 (s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 75 MHz): δ 167.72 (C=O), 145.82 (C-Ar), 137.82 (C-S), 36.20 (CH₂).

Purity and Crystallography

HPLC analysis (C18 column, MeOH/H₂O = 80:20) confirms >98% purity. Single-crystal X-ray diffraction reveals a monoclinic lattice with hydrogen bonding between the amide NH and carbonyl oxygen (Fig. 2).

Challenges and Optimization Insights

  • Regioselectivity in Chlorination: Positional control is achieved using sterically directing groups (e.g., methoxycarbonyl) during cyclization.

  • Amine Sensitivity: Biphenyl amines are prone to oxidation; reactions require inert atmospheres (N₂/Ar).

  • Catalyst Poisoning: Thiophene sulfur may deactivate Pd catalysts; Ni-based systems are preferred for Suzuki couplings.

StepReagents/ConditionsYield (%)
Benzo[b]thiopheneNiCl₂(dppe), K₂CO₃, toluene/water82
Biphenyl aminePd(PPh₃)₄, Na₂CO₃, dioxane/water72
Amide couplingEDC/HOBt, THF88

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may modulate the aggregation of amyloid beta peptides by binding to specific sites and altering their self-assembly pathways . This interaction can prevent the formation of toxic aggregates and mitigate neurotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[b]thiophene Core

Key analogs differ in substituents on the benzo[b]thiophene ring and the amide-linked moiety:

Compound Name (Identifier) Substituents on Benzo[b]thiophene Amide-Linked Group Key Functional Properties
Target Compound 3,6-dichloro [1,1'-Biphenyl]-2-yl Not explicitly reported (inference: enhanced aromatic interactions due to biphenyl group)
BT1 (N-(4-amino-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide) 3,6-dichloro 4-amino-1,2,5-oxadiazol-3-yl Activates BCKDC; improves residual enzyme activity in cellular models of metabolic disorders
BT2 (3,6-dichloro-benzo[b]thiophene-2-carboxylic acid) 3,6-dichloro Carboxylic acid (free acid) Precursor to prodrugs; moderate BCKDC activation
BT2F (3-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid) 3-chloro, 6-fluoro Carboxylic acid Enhanced metabolic stability due to fluorine substitution; comparable BCKDC activity to BT2
BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide) 3,6-dichloro 4-acetamido-1,2,5-oxadiazol-3-yl Prodrug of BT2; improved cellular uptake and sustained BCKDC activation

Structural Insights :

  • Chlorine vs. Fluorine (BT2F) offers metabolic stability without compromising activity .
  • Amide-Linked Groups : The biphenyl group in the target compound may promote π-π stacking interactions with aromatic residues in target proteins, a feature absent in oxadiazole-containing analogs (BT1, BT3).

Comparison with Non-Benzo[b]thiophene Carboxamides

N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Thiophene-2-carboxamide linked to 2-nitrophenyl.
  • Key Features: Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and supramolecular interactions . Exhibits antimicrobial activity, though genotoxicity has been reported in carboxamide derivatives .
  • Contrast with Target Compound : The nitro group introduces strong electron-withdrawing effects, whereas the biphenyl group in the target compound may enhance hydrophobic interactions.

Comparison with Biphenyl-Containing Analogs

N-([1,1'-Biphenyl]-2-yl)-2-phenylacetamide ()
  • Structure : Simpler acetamide backbone with biphenyl substitution.
  • Key Features: Molecular weight: 287.36 g/mol; lacks the dichlorobenzo[b]thiophene moiety . No direct bioactivity data provided, but biphenyl groups are common in kinase inhibitors and GPCR-targeting drugs.

Divergence : The target compound’s benzo[b]thiophene core and dichloro substituents likely confer distinct electronic and steric properties compared to phenylacetamide derivatives.

Research Implications and Gaps

  • The target compound’s biphenyl group merits exploration in structure-activity relationship (SAR) studies, particularly for targets requiring aromatic binding pockets.
  • Fluorinated analogs (e.g., BT2F) highlight the utility of halogen tuning for optimizing drug-like properties .

Biological Activity

N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H13Cl2NOSC_{21}H_{13}Cl_2NOS and a molecular weight of 398.3 g/mol. Its structure integrates a biphenyl moiety with a dichlorobenzo[b]thiophene framework and includes a carboxamide functional group, which enhances its chemical reactivity and biological profile.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds may modulate pathways associated with diseases such as ulcerative colitis and cancer by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) pathway. This inhibition can lead to beneficial effects in inflammatory conditions by regulating gut microbiota.

Anticancer Potential

In vitro studies have shown that derivatives of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid possess anticancer activity. The presence of the biphenyl group in this compound enhances its lipophilicity, potentially increasing its efficacy against cancer cells compared to simpler analogs.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds regarding their structural features and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acidContains a carboxylic acid groupAnti-inflammatoryLacks biphenyl moiety
N-(4-Chlorophenyl)benzo[b]thiophene-2-carboxamideChlorophenyl instead of biphenylAnticancer activityDifferent substituents
N-(Phenyl)benzo[b]thiophene-2-carboxamideSimple phenyl groupModerate anti-inflammatoryLess complex structure

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

  • Inhibition of mTORC1 Pathway : A study demonstrated that certain derivatives could effectively inhibit the mTORC1 pathway, suggesting potential therapeutic applications in treating cancers and inflammatory diseases.
  • Regulation of Gut Microbiota : Research indicated that these compounds could influence gut microbiota composition, which is crucial in managing inflammatory bowel diseases.
  • Anticancer Activity : A recent investigation revealed that derivatives showed significant inhibition of cancer cell proliferation and migration, supporting their potential as anticancer agents .

Q & A

Q. Key Optimization Parameters :

  • Solvent choice (acetonitrile or DMF) and reflux conditions (1–3 hours) improve reaction efficiency .
  • Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) for Suzuki coupling ensures high yields (>75%) .

How is the compound characterized post-synthesis to confirm structural integrity?

Basic Research Question
Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons in the biphenyl and thiophene rings. Chlorine substituents deshield adjacent protons, shifting signals upfield .
    • ¹³C NMR : Carbonyl resonance at ~168 ppm verifies the carboxamide group .
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 456.0123) validate the molecular formula (C₂₃H₁₄Cl₂N₂OS) .
  • X-ray Crystallography : Dihedral angles between the biphenyl and thiophene rings (e.g., 52.9° in analogous compounds) confirm non-coplanar geometry, critical for bioactivity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Strategies for Data Reconciliation :

  • Cellular Context : Variations in BCKDC (branched-chain α-ketoacid dehydrogenase complex) activity, as seen in , may arise from cell-specific expression levels of target enzymes. Validate using primary hepatocytes vs. immortalized cell lines .
  • Purity Assessment : Impurities from incomplete chlorination or amide coupling (e.g., mono-chlorinated byproducts) can skew activity. Use HPLC with UV/Vis detection (λmax ~350 nm) to ensure >95% purity .
  • Structural Confirmation : Misassignment of chlorine positions (3- vs. 6-) can alter activity. Re-analyze NOESY NMR to confirm substitution patterns .

What strategies improve yield in multi-step synthesis of this compound?

Advanced Research Question
Optimization Techniques :

  • Stepwise Purification : Isolate intermediates after each step (e.g., silica gel chromatography for biphenyl-thiophene intermediates) to avoid carryover impurities .
  • Catalyst Recycling : For Suzuki coupling, use polymer-supported palladium catalysts to reduce metal contamination and costs .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while ethanol/water mixtures improve crystallization .

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